OSu-Glu-VC-PAB-MMAD

Cytotoxicity Auristatin Tubulin Inhibition

Choose OSu-Glu-VC-PAB-MMAD for your ADC programs when high DAR (6–8) homogeneity and low aggregation are critical. Its hydrophilic glutamic acid spacer and cathepsin B‑cleavable VC‑PAB linker enable controlled MMAD release, boosting potency against low‑expression targets. The amine‑reactive OSu ester supports site‑specific conjugation, delivering predictable PK and a wider therapeutic window—making it the superior choice for lead optimization and high‑throughput screening.

Molecular Formula C69H102N12O16S
Molecular Weight 1387.7 g/mol
Cat. No. B11933035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSu-Glu-VC-PAB-MMAD
Molecular FormulaC69H102N12O16S
Molecular Weight1387.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O
InChIInChI=1S/C69H102N12O16S/c1-14-43(8)60(51(94-12)38-55(85)80-35-20-24-50(80)61(95-13)44(9)62(87)75-49(66-71-34-36-98-66)37-45-21-16-15-17-22-45)78(10)67(91)58(41(4)5)77-65(90)59(42(6)7)79(11)69(93)96-39-46-27-29-47(30-28-46)73-63(88)48(23-19-33-72-68(70)92)74-64(89)57(40(2)3)76-52(82)25-18-26-56(86)97-81-53(83)31-32-54(81)84/h15-17,21-22,27-30,34,36,40-44,48-51,57-61H,14,18-20,23-26,31-33,35,37-39H2,1-13H3,(H,73,88)(H,74,89)(H,75,87)(H,76,82)(H,77,90)(H3,70,72,92)/t43-,44+,48?,49-,50-,51+,57-,58-,59?,60-,61+/m0/s1
InChIKeyUIBXHQRWALHYRT-FUSFFIKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OSu-Glu-VC-PAB-MMAD: A Cleavable, Hydrophilic Drug-Linker Conjugate for High-DAR ADC Development


OSu-Glu-VC-PAB-MMAD is a drug-linker conjugate that serves as a foundational component in the synthesis of antibody-drug conjugates (ADCs). The compound integrates the potent tubulin inhibitor monomethyl auristatin D (MMAD) [1] with a specialized, cleavable linker system. The linker comprises an N-hydroxysuccinimide (OSu) activated ester for amine-reactive conjugation, a hydrophilic glutamic acid (Glu) spacer, a valine-citrulline (VC) dipeptide that is susceptible to cleavage by lysosomal cathepsin B, and a self-immolative para-aminobenzyl (PAB) spacer. This modular design enables controlled release of the cytotoxic MMAD payload upon ADC internalization by target cells [2].

OSu-Glu-VC-PAB-MMAD and Its Comparators: Why Functional Group Variations Mandate Performance-Based Selection in ADC Development


The performance of an ADC is critically determined by the precise chemical composition of its drug-linker conjugate. Subtle variations in the linker's hydrophilicity, the choice of auristatin payload (e.g., MMAD versus MMAE), and the conjugation chemistry can profoundly impact key developability parameters. These include drug-to-antibody ratio (DAR) homogeneity, pharmacokinetic (PK) profile, in vivo efficacy, and therapeutic index [1]. For instance, substituting a hydrophilic glutamic acid (Glu) spacer with a more hydrophobic linker can reduce plasma stability and promote aggregation, while changing the payload from the more hydrophobic MMAE to MMAD can alter potency and bystander killing activity [2]. Consequently, OSu-Glu-VC-PAB-MMAD cannot be considered a generic or interchangeable substitute for similar drug-linker constructs; its specific properties dictate its suitability for high-DAR applications and site-specific conjugation strategies.

Quantitative Differentiation Evidence for OSu-Glu-VC-PAB-MMAD Against Key Comparators


Payload Selection: MMAD's Cytotoxic Potency Profile versus MMAE

MMAD, the payload in OSu-Glu-VC-PAB-MMAD, is a distinct auristatin derivative. While direct IC50 comparisons between MMAD and MMAE across identical cell panels are scarce in public literature, their differential properties are established. MMAD is a monomethyl derivative of Dolastatin 10, while MMAE is a synthetic analog [1]. The difference in structure, specifically the presence of a charged carboxyl group in MMAE, influences its membrane permeability and bystander effect, whereas MMAD is known for its high intrinsic potency [2]. This structural distinction means that ADCs constructed with MMAD versus MMAE will have different activity profiles, particularly in tumors with heterogeneous antigen expression.

Cytotoxicity Auristatin Tubulin Inhibition

Linker Hydrophilicity: Enabling High DAR without Aggregation

The incorporation of a glutamic acid (Glu) spacer into the linker structure of OSu-Glu-VC-PAB-MMAD significantly enhances the hydrophilicity of the overall conjugate. This design strategy directly addresses a major limitation of conventional vc-PAB-MMAE (vedotin) systems, which are highly hydrophobic and typically limited to a drug-to-antibody ratio (DAR) of 4 or less to avoid aggregation and rapid clearance [1]. Preclinical studies on analogous hydrophilic linker platforms (e.g., LD343) have demonstrated that increased hydrophilicity allows for stable conjugation at a DAR of 8, with markedly improved hydrophilicity compared to DAR4 vedotin-based ADCs as measured by HIC-HPLC [1].

Hydrophobicity ADC Aggregation DAR

Conjugation Chemistry: Site-Specific Amine Coupling for Homogeneous ADCs

The OSu (N-hydroxysuccinimide) ester group on OSu-Glu-VC-PAB-MMAD is an amine-reactive moiety, making it suitable for site-specific conjugation to engineered cysteine or unnatural amino acid residues on an antibody. This is a distinct advantage over thiol-reactive maleimide-based linkers (e.g., MC-VC-PAB-MMAD) which are typically used for stochastic conjugation to reduced interchain disulfides [1]. Site-specific conjugation methods are proven to produce more homogeneous ADC populations with a defined DAR, leading to improved pharmacokinetic (PK) properties and a wider therapeutic index compared to heterogeneous, stochastically conjugated ADCs [2]. Preclinical data show that site-specific ADCs can exhibit superior in vitro cytotoxicity and improved in vivo efficacy [1].

Site-Specific Conjugation DAR Homogeneity PK Profile

Stability Profile: Comparative Degradation of VC-PAB Linkers in Plasma

The stability of the VC-PAB linker in systemic circulation is crucial for minimizing off-target toxicity. While direct plasma stability data for OSu-Glu-VC-PAB-MMAD are not publicly available, the VC-PAB dipeptide is a well-characterized system known for its superior systemic stability compared to earlier cleavable linkers . Studies on analogous non-cleavable auristatin linkers show species-dependent degradation in plasma, with approximately 15-20% of payload being cleaved from a PEG6-C2-MMAD conjugate in mouse plasma over 4.5 days [1]. In contrast, the VC-PAB linker system is generally more stable in human and primate plasma than in rodent plasma [2].

Linker Stability Plasma Stability Cathepsin B Cleavage

Procurement-Driven Advantage: Pre-Formulated SET for Rapid Screening

From a procurement perspective, OSu-Glu-VC-PAB-MMAD is commercially available as a pre-formulated 'Linker-Toxin SET' (Simple and Efficient Technology) from multiple vendors [1][2]. This format provides researchers with a ready-to-use, purified drug-linker conjugate designed for rapid conjugation to antibodies of interest, bypassing the need for complex multi-step synthesis and purification of the drug-linker itself. This is in contrast to sourcing individual components (linker and payload) which requires additional chemistry steps and quality control .

Linker-Toxin SET High-Throughput Screening ADC Development

Optimal Use Cases for OSu-Glu-VC-PAB-MMAD in ADC Research and Development


Development of High-DAR, Hydrophilic ADCs for Enhanced Potency

Based on its hydrophilic Glu spacer, OSu-Glu-VC-PAB-MMAD is ideally suited for constructing ADCs with a high drug-to-antibody ratio (DAR) of 6 or 8. The increased hydrophilicity mitigates the aggregation and rapid clearance issues associated with more hydrophobic linker-payloads, enabling the creation of more potent conjugates. This is a critical advantage for targeting antigens with low expression or for achieving robust efficacy in solid tumor models [1].

Site-Specific Conjugation to Engineered Antibody Cysteine or Unnatural Amino Acid Residues

The amine-reactive OSu ester makes this drug-linker conjugate a prime candidate for site-specific conjugation strategies. This approach yields highly homogeneous ADC populations with a defined DAR, which is essential for establishing a predictable pharmacokinetic profile and a wide therapeutic window. This use case is particularly valuable for advanced preclinical development and candidate optimization [2][3].

High-Throughput Screening and Rapid ADC Prototyping

As a commercially available 'Linker-Toxin SET,' OSu-Glu-VC-PAB-MMAD is a powerful tool for high-throughput screening campaigns. Researchers can rapidly conjugate the drug-linker to multiple antibody candidates to generate a panel of ADCs for initial in vitro cytotoxicity and binding studies. This workflow significantly accelerates the identification of lead ADC candidates for a given target [4][5].

In Vivo Efficacy Studies in Tumor Xenograft Models

The combination of a potent tubulin inhibitor (MMAD) with a stable, cleavable linker system positions OSu-Glu-VC-PAB-MMAD-derived ADCs for robust in vivo testing. Its design features aim to maximize payload delivery to the tumor site while maintaining systemic stability, making it an appropriate candidate for evaluating tumor regression and therapeutic index in preclinical xenograft models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for OSu-Glu-VC-PAB-MMAD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.